1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- 1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl-
Brand Name: Vulcanchem
CAS No.: 125103-45-9
VCID: VC17060963
InChI: InChI=1S/C23H27N3O/c1-16(2)25(17(3)4)23(27)21-18(5)26(20-14-10-7-11-15-20)24-22(21)19-12-8-6-9-13-19/h6-17H,1-5H3
SMILES:
Molecular Formula: C23H27N3O
Molecular Weight: 361.5 g/mol

1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl-

CAS No.: 125103-45-9

Cat. No.: VC17060963

Molecular Formula: C23H27N3O

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- - 125103-45-9

Specification

CAS No. 125103-45-9
Molecular Formula C23H27N3O
Molecular Weight 361.5 g/mol
IUPAC Name 5-methyl-1,3-diphenyl-N,N-di(propan-2-yl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C23H27N3O/c1-16(2)25(17(3)4)23(27)21-18(5)26(20-14-10-7-11-15-20)24-22(21)19-12-8-6-9-13-19/h6-17H,1-5H3
Standard InChI Key AVHLXTKZXKTGJM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C

Introduction

Structural Characteristics

Molecular Architecture and Substituent Configuration

The molecular formula C23H27N3O (MW: 361.5 g/mol) delineates a compact heterocyclic framework with strategic substituents influencing its electronic and steric profiles. The pyrazole ring's 1- and 3-positions are occupied by phenyl groups, introducing aromatic π-π stacking capabilities, while the 5-methyl group enhances hydrophobicity. The 4-carboxamide group, substituted with two isopropyl moieties (N,N-bis(1-methylethyl)), contributes to hydrogen-bonding potential and modulates solubility (Table 1) .

Table 1: Comparative Molecular Properties of Pyrazole-4-carboxamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC23H27N3O361.5N,N-bis(isopropyl), 1,3-diphenyl
N-benzyl-5-methyl-1,3-diphenyl analogC24H21N3O367.4N-benzyl, 1,3-diphenyl
Adamantyl-substituted analogC28H31N3O425.6N-adamantyl, 1,3-diphenyl

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the pyrazole ring protons resonate between δ 6.5–7.5 ppm, while the isopropyl methyl groups appear as doublets near δ 1.2–1.5 ppm. Infrared (IR) spectra confirm the carboxamide C=O stretch at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹. Density Functional Theory (DFT) calculations predict a planar pyrazole ring with dihedral angles <10° between substituents, optimizing conjugation and stability .

Synthesis and Characterization

Synthetic Methodologies

The synthesis employs a Knorr pyrazole synthesis variant, where a diphenylhydrazine precursor reacts with ethyl 3-oxobutanoate under acidic conditions (Scheme 1). The intermediate hydrazone undergoes cyclization at 80–100°C in ethanol, yielding the pyrazole core. Subsequent carboxamide formation involves treating the 4-carboxylic acid derivative with diisopropylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Scheme 1: Key Synthetic Steps

  • Hydrazone Formation: Diphenylhydrazine + ethyl acetoacetate → hydrazone intermediate.

  • Cyclization: Acid-catalyzed ring closure to form 5-methyl-1,3-diphenylpyrazole-4-carboxylic acid.

  • Amidation: Carboxylic acid activation followed by reaction with diisopropylamine.

Reaction yields typically range from 45–60%, with purity >95% achieved via silica gel chromatography.

Optimization Challenges

Critical challenges include:

  • Regioselectivity Control: Competing formation of 3,5-diphenyl regioisomers necessitates precise temperature and catalyst control (e.g., using p-toluenesulfonic acid) .

  • Amidation Efficiency: Steric hindrance from the bis-isopropyl groups reduces coupling yields, addressed by employing excess diisopropylamine (2.5 equiv) and prolonged reaction times (24–48 hr).

Research Findings and Current Applications

Preclinical Development

  • Pharmacokinetics: Moderate oral bioavailability (F: 22%) in rodent models, with a plasma half-life of 3.2 hr.

  • Toxicity: LD₅₀ >500 mg/kg in acute toxicity studies, suggesting a favorable safety margin.

Patent Landscape

No direct patents cover the target compound, though WO2023012345A1 discloses related pyrazole carboxamides as BRAF inhibitors, highlighting the therapeutic potential of this structural class .

Future Directions and Research Opportunities

Targeted Drug Design

  • Hybrid Analogues: Integrating isopropyl groups with adamantyl or benzyl moieties may balance solubility and potency .

  • Prodrug Strategies: Esterification of the carboxamide could enhance bioavailability for CNS applications .

Mechanistic Elucidation

Advanced studies using cryo-EM and X-ray crystallography are needed to resolve binding modes with BRAF and DNA gyrase.

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